molecular formula C31H32ClOP B12686283 4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium CAS No. 93839-55-5

4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium

Cat. No.: B12686283
CAS No.: 93839-55-5
M. Wt: 487.0 g/mol
InChI Key: NUEARKKRXYHRIL-UHFFFAOYSA-M
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Description

4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which combines a phenolate group with a phosphonium salt. The presence of both chloro and cyclohexyl groups in the phenolate moiety adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium typically involves the reaction of 4-chloro-2-cyclohexylphenol with methyl(triphenyl)phosphonium chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:

    Oxidation: The phenolate group can be oxidized to form quinone derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-cyclohexylphenolate.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, 2-cyclohexylphenolate, and various substituted phenolates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. The phenolate group can act as a nucleophile, participating in various biochemical reactions. The phosphonium moiety can facilitate the transport of the compound across cell membranes, enhancing its bioavailability. Additionally, the chloro and cyclohexyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenol: Similar in structure but lacks the cyclohexyl and phosphonium groups.

    2-cyclohexylphenol: Similar in structure but lacks the chloro and phosphonium groups.

    methyl(triphenyl)phosphonium chloride: Contains the phosphonium group but lacks the phenolate moiety.

Uniqueness

4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium is unique due to the combination of its phenolate, chloro, cyclohexyl, and phosphonium groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

93839-55-5

Molecular Formula

C31H32ClOP

Molecular Weight

487.0 g/mol

IUPAC Name

4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium

InChI

InChI=1S/C19H18P.C12H15ClO/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h2-16H,1H3;6-9,14H,1-5H2/q+1;/p-1

InChI Key

NUEARKKRXYHRIL-UHFFFAOYSA-M

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-]

Origin of Product

United States

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